molecular formula C21H22ClNO3 B13427370 3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one

3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one

Cat. No.: B13427370
M. Wt: 371.9 g/mol
InChI Key: GYCOSFFULWNKDB-UHFFFAOYSA-N
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Description

3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one is a complex organic compound that belongs to the benzazepine class of chemicals This compound is characterized by its unique structure, which includes a chloropropyl group, methoxy groups, and a phenylmethoxy group attached to a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzazepine derivative with 3-chloropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloropropyl)-7-methoxy-1H-3-benzazepin-2-one: Lacks the phenylmethoxy group, which may result in different chemical and biological properties.

    7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one:

Uniqueness

3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one is unique due to the presence of both the chloropropyl and phenylmethoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22ClNO3

Molecular Weight

371.9 g/mol

IUPAC Name

3-(3-chloropropyl)-7-methoxy-8-phenylmethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C21H22ClNO3/c1-25-19-12-17-8-11-23(10-5-9-22)21(24)14-18(17)13-20(19)26-15-16-6-3-2-4-7-16/h2-4,6-8,11-13H,5,9-10,14-15H2,1H3

InChI Key

GYCOSFFULWNKDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC(=O)N(C=CC2=C1)CCCCl)OCC3=CC=CC=C3

Origin of Product

United States

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